molecular formula C6H7FIN B1240908 Pyridinium, 2-fluoro-1-methyl-, iodide CAS No. 367-06-6

Pyridinium, 2-fluoro-1-methyl-, iodide

Cat. No. B1240908
CAS RN: 367-06-6
M. Wt: 239.03 g/mol
InChI Key: DSXKRMRFCSAUNO-UHFFFAOYSA-M
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Description

Pyridinium, 2-fluoro-1-methyl-, iodide (PFMFI) is a halogenated derivative of pyridine, a heterocyclic aromatic organic compound. PFMFI has a variety of uses in scientific research and laboratory experiments due to its unique properties, including its low solubility in water, high boiling point, and low vapor pressure. In

Scientific Research Applications

Solar Energy Conversion

Pyridinium derivatives, such as 1-ethyl-1-methyl pyrrolidinium iodide, have been utilized in solid-state dye-sensitized solar cells (DSSCs) as solid-state electrolytes. These devices demonstrate notable power conversion efficiency and excellent stability at elevated temperatures, highlighting the potential of pyridinium compounds in renewable energy applications (Li et al., 2012).

Crystal Engineering

The crystal engineering of brominated pyridinium compounds, such as N-methyl-3,5-dibromopyridinium iodide, reveals the formation of unique crystal structures with short C–Br⋯I halogen bonding. This illustrates the effectiveness of pyridinium scaffolds in enhancing the electron acceptor ability of bromine substituents, which is significant for developing advanced materials (Logothetis et al., 2004).

Nonlinear Optical Materials

Multisubstituted pyridinium compounds exhibit strong saturated absorption and nonlinear optical absorption (NOA) properties. These characteristics are influenced by the electron-donating ability, the number of side chains, and the molecular coplanar features of the compounds, making them suitable for applications in optical devices and materials (Xu et al., 2008).

Corrosion Inhibition

Pyridinium-derived ionic liquids have been studied for their corrosion inhibition properties on mild steel in acidic environments. These compounds show significant inhibition efficiency, demonstrating their potential as eco-friendly corrosion inhibitors (El-hajjaji et al., 2020).

Fluorescent Sensing

Pyridinium functionalized derivatives have been reported for the selective detection of fluoride ions in aqueous media. The rapid "turn-on" fluorescence signaling showcases the potential of these compounds in environmental monitoring and analytical chemistry (Bineci et al., 2016).

properties

IUPAC Name

2-fluoro-1-methylpyridin-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN.HI/c1-8-5-3-2-4-6(8)7;/h2-5H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXKRMRFCSAUNO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1F.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431861
Record name Pyridinium, 2-fluoro-1-methyl-, iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridinium, 2-fluoro-1-methyl-, iodide

CAS RN

367-06-6
Record name Pyridinium, 2-fluoro-1-methyl-, iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does 2-fluoro-1-methylpyridin-1-ium iodide interact with its target molecules and what are the downstream effects in the context of mass spectrometry analysis?

A1: 2-fluoro-1-methylpyridin-1-ium iodide (FMP-10) is a derivatization reagent that reacts with primary amines or hydroxyl groups present in target molecules like catecholamines and amino acids []. This reaction forms derivatized products with improved ionization efficiency in mass spectrometry. Specifically, FMP-10 leads to a general increase in the signal-to-noise ratio (S/N) for the analyzed compounds []. This enhanced ionization allows for more sensitive and accurate detection of these molecules in complex biological samples.

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